molecular formula C7H14O2 B12382645 Ethyl 2-methylbutanoate-13C2

Ethyl 2-methylbutanoate-13C2

Cat. No.: B12382645
M. Wt: 132.17 g/mol
InChI Key: HCRBXQFHJMCTLF-VFZPYAPFSA-N
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Description

Ethyl 2-methylbutanoate-13C2, also known as ethyl 2-methylbutyrate-13C2, is a stable isotope-labeled compound. It is an ester derived from butanoic acid, with the molecular formula C7H14O2. This compound is particularly significant in scientific research due to its incorporation of carbon-13 isotopes, which are used as tracers in various studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methylbutanoate-13C2 is synthesized through esterification reactions involving butanoic acid and ethanol. The process typically involves the use of a catalyst, such as sulfuric acid, to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure compound. The use of carbon-13 labeled precursors is essential to ensure the incorporation of the isotope into the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methylbutanoate-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-methylbutanoate-13C2 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 2-methylbutanoate-13C2 involves its role as a tracer. The carbon-13 isotopes allow researchers to track the compound’s movement and transformation in various chemical and biological systems. This helps in understanding the molecular targets and pathways involved in different processes .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-methylbutanoate-13C2 is unique due to its incorporation of carbon-13 isotopes, making it particularly valuable in isotopic labeling studies. This distinguishes it from its non-labeled and deuterium-labeled counterparts, which do not provide the same level of detail in tracing studies .

Properties

Molecular Formula

C7H14O2

Molecular Weight

132.17 g/mol

IUPAC Name

ethyl 2-methyl(3,4-13C2)butanoate

InChI

InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i1+1,4+1

InChI Key

HCRBXQFHJMCTLF-VFZPYAPFSA-N

Isomeric SMILES

CCOC(=O)C(C)[13CH2][13CH3]

Canonical SMILES

CCC(C)C(=O)OCC

Origin of Product

United States

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